molecular formula C6H12ClNO3 B2393055 (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride CAS No. 81621-64-9

(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

Cat. No. B2393055
CAS RN: 81621-64-9
M. Wt: 181.62
InChI Key: VSFKTMRKHVHYJE-MVNLRXSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride” is a chemical compound that is used as a reagent in the synthesis of various substances . It is commonly used as an intermediate in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes .


Synthesis Analysis

The synthesis of this compound is achieved starting from the renewable, inexpensive, and commercially available isosorbide . The process involves a biocatalyzed highly regioselective acetylation of the 3-endo hydroxyl group of isosorbide, followed by the stereospecific interconversion of the 6-exo hydroxyl group into an azido group. This is done through a reaction with trifluoromethanesulfonic anhydride, followed by nucleophilic displacement of the triflate group by sodium azide. Finally, reduction of the azido group and deacetylation of the 3-hydroxy group are performed in one pot using LiAlH4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acetylation, interconversion of a hydroxyl group into an azido group, and reduction of the azido group . These reactions are facilitated by various reagents and conditions, and the process is designed to be efficient and practical .

Scientific Research Applications

Antiviral Properties

This compound has shown promise as an antiviral agent. Researchers have investigated its activity against various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a potential candidate for drug development in antiviral therapies .

Anti-Inflammatory Effects

The hydrochloride form of this compound has demonstrated anti-inflammatory properties. It may modulate immune responses and inhibit pro-inflammatory cytokines. Researchers are exploring its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

Studies have investigated the neuroprotective effects of this compound. It appears to enhance neuronal survival and protect against oxidative stress-induced damage. Researchers are exploring its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Applications

The compound’s structure suggests possible cardiovascular benefits. It may influence vascular tone, platelet aggregation, or endothelial function. Researchers are studying its effects on blood pressure regulation and vascular health .

Chemical Synthesis

Beyond its biological applications, this compound serves as a valuable intermediate in chemical synthesis. Its chemo-enzymatic route from renewable sources makes it an eco-friendly building block for various organic transformations .

Polymer Chemistry

Researchers have explored the incorporation of this compound into polymer materials. Its unique structure could impart desirable properties, such as improved mechanical strength or biodegradability, to polymers used in drug delivery systems or tissue engineering .

Natural Product Derivatives

The compound’s stereochemistry and functional groups make it an interesting starting point for the synthesis of natural product derivatives. Researchers have modified its structure to create novel compounds with potential biological activities .

Catalysis and Green Chemistry

Due to its regioselective acetylation and other chemical transformations, this compound has relevance in catalysis and green chemistry. It can serve as a substrate or catalyst in various reactions, contributing to sustainable synthetic methodologies .

Safety and Hazards

The compound is intended for research use only and is not for human or other use . Always handle it with appropriate safety measures.

properties

IUPAC Name

(3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKTMRKHVHYJE-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

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